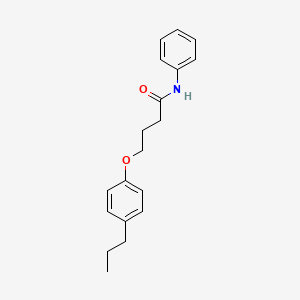

N-phenyl-4-(4-propylphenoxy)butanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-phenyl-4-(4-propylphenoxy)butanamide, also known as flunarizine, is a chemical compound that belongs to the family of calcium channel blockers. Flunarizine has been extensively studied for its potential therapeutic applications in various diseases, including migraine, epilepsy, and Parkinson's disease.

Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

N-phenyl-4-(4-propylphenoxy)butanamide and its derivatives have been synthesized and tested for various biological activities. For instance, the synthesis and antifungal activities of N‐aryl‐4‐phenyl‐3‐(4‐phenoxyphenyl)butanamides were evaluated against a range of fungi. Compounds with specific substituents showed good to excellent activities against certain fungi, highlighting the potential of these compounds in antifungal applications (Lee et al., 1999).

Pharmacokinetics and Metabolism

The pharmacokinetics and metabolism of a selective androgen receptor modulator (SARM), which is a series including similar compounds, were studied in rats. The study revealed that these compounds have low clearance, moderate volume of distribution, and a terminal half-life ranging from 3.6 to 5.2 hours, indicating their potential for clinical development for androgen-dependent diseases (Wu et al., 2006).

Anticonvulsant Activity

New hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides were synthesized and showed broad spectra of activity in preclinical seizure models. This suggests their potential as new hybrid anticonvulsant agents, combining chemical fragments of well-known antiepileptic drugs (Kamiński et al., 2015).

Tyrosinase and Melanin Inhibitors

N-(Substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl}butanamides were synthesized and evaluated for their inhibitory potential against mushroom tyrosinase, revealing compounds with significant biological activity. This research suggests their utility in developing depigmentation drugs with minimal side effects (Raza et al., 2019).

Environmental and Health Considerations

Studies on bisphenol A (BPA) and its analogues, including compounds structurally related to N-phenyl-4-(4-propylphenoxy)butanamide, have raised concerns about their endocrine-disruptive effects on aquatic organisms and potential human health implications. Research indicates widespread human and wildlife exposure to BPA, necessitating careful study of the health effects of such compounds (Kang et al., 2007).

Propiedades

IUPAC Name |

N-phenyl-4-(4-propylphenoxy)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO2/c1-2-7-16-11-13-18(14-12-16)22-15-6-10-19(21)20-17-8-4-3-5-9-17/h3-5,8-9,11-14H,2,6-7,10,15H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSCABRJITXSGLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)OCCCC(=O)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-phenyl-4-(4-propylphenoxy)butanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Ethyl-5-((4-ethylpiperazin-1-yl)(3-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2534159.png)

![1-[2-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyrazole](/img/structure/B2534163.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide](/img/structure/B2534165.png)

![2-fluoro-N-{3-fluoro-4-[(3-fluorophenyl)methoxy]phenyl}pyridine-4-carboxamide](/img/structure/B2534166.png)

![N-[(furan-2-yl)methyl]-4-(methylamino)-N-(4-methylphenyl)-3-nitrobenzamide](/img/structure/B2534168.png)

![1,3,8,8-tetramethyl-5-phenyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2534180.png)

![7-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]isoquinoline](/img/structure/B2534182.png)